N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide
Description
N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide is a carboxamide derivative featuring a cyclohexyl core substituted with amino and hydroxymethyl groups, linked to a pyrazinecarboxamide moiety. The cyclohexyl group may confer conformational rigidity and influence solubility, while the hydroxymethyl group enhances polarity compared to halogenated analogs .
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c13-12(8-17)3-1-9(2-4-12)16-11(18)10-7-14-5-6-15-10/h5-7,9,17H,1-4,8,13H2,(H,16,18) |
InChI Key |
ZMZCQWUVDSTNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CN=C2)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of trans-4-Aminocyclohexanol, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the carboxamide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The carboxamide group participates in coupling reactions to form derivatives. Key methods include:
Mechanism :
-
Activation of pyrazine-2-carboxylic acid derivatives via carbodiimides or CDI.
-
Nucleophilic substitution by amines (e.g., trans-4-aminocyclohexanol) to form the carboxamide bond .
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH₂OH) group undergoes oxidation and substitution:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃ in acidic conditions | Converts -CH₂OH to -COOH | |
| Esterification | Acetic anhydride, pyridine | Forms acetate esters | |
| Halogenation | SOCl₂, PCl₅ | Converts -CH₂OH to -CH₂Cl |
Example :
Treatment with SOCl₂ yields N-[4-amino-4-(chloromethyl)cyclohexyl]-2-pyrazinecarboxamide, a precursor for further alkylation.
Amino Group Reactivity
The primary amine on the cyclohexyl ring participates in:
Key Insight : Acylation with acetyl chloride enhances metabolic stability in biological systems.
Pyrazine Ring Modifications
The pyrazine ring undergoes electrophilic substitution and metal coordination:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Introduces nitro groups at C-3/C-5 | |
| Metal Coordination | Cu(II) or Fe(III) salts | Forms stable complexes for catalytic studies |
Mechanism :
Electrophilic attack occurs at the electron-deficient C-3 position due to the carboxamide’s electron-withdrawing effect .
Hydrolysis and Stability
The carboxamide bond hydrolyzes under specific conditions:
| Condition | Reagents | Outcome | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Cleaves to pyrazine-2-carboxylic acid and cyclohexylamine | |
| Basic Hydrolysis | NaOH (2M), 70°C | Yields sodium pyrazine-2-carboxylate |
Stability Data :
Structural and Mechanistic Insights
The compound’s reactivity is influenced by:
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
One of the primary applications of N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide is as a kinase inhibitor , specifically targeting Syk kinase. This enzyme plays a crucial role in numerous signaling pathways that are implicated in inflammatory responses and cancer progression. By inhibiting Syk kinase, this compound may provide therapeutic benefits in treating autoimmune disorders and certain cancers, where dysregulated kinase activity is a key factor.
Mechanism of Action
The compound binds to the active site of Syk kinase, blocking substrate access and thereby inhibiting downstream signaling pathways. This mechanism is critical for achieving anti-inflammatory effects and potentially reducing tumor growth.
Pharmaceutical Research
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, often utilizing conventional condensing agents. Variations in its structure can lead to derivatives with differing biological activities, which are important for developing targeted therapies .
Comparison of Structural Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-[[(1r)-2-amino-1-cyclopropyl-2-oxoethyl]amino]-3-(isoquinolin-6-ylamino)pyrazine-2-carboxamide | Contains isoquinoline | Different target specificity |
| 5-[[(1r)-2-amino-2-oxo-1-phenylethyl]amino]-3-(quinolin-6-ylamino)pyrazine-2-carboxamide | Phenylethyl group | Enhanced potency against certain kinases |
| 5-[[(2r)-1-amino-1-oxobutan-2-yl]amino]-3-(isoquinolin-7-ylamino)pyrazine-2-carboxamide | Oxobutan group | Potentially different pharmacokinetics |
This table highlights how variations in the compound's side chains can influence its biological activity and therapeutic applications.
Clinical Applications
Therapeutic Potential
Research indicates that this compound can be effective in treating conditions associated with excessive inflammatory responses, such as rheumatoid arthritis and certain cancers. The compound's specificity for Syk kinase makes it a candidate for further clinical evaluation .
Case Studies
In Vitro Studies
Several studies have investigated the compound's efficacy in vitro, demonstrating its ability to inhibit Syk kinase activity effectively. For instance, cell line assays have shown reduced proliferation rates in cancer cells treated with this compound, suggesting its potential as an anti-cancer agent .
Animal Models
Preclinical trials using animal models have provided insights into the pharmacodynamics and pharmacokinetics of this compound. These studies have reported significant reductions in inflammatory markers and tumor sizes, supporting its therapeutic promise .
Mechanism of Action
The mechanism of action of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazinecarboxamide Derivatives
Pyrazinecarboxamides are a class of heterocyclic compounds with diverse substituents influencing their physicochemical and pharmacological profiles.
Key Observations :
- Cyclohexyl vs.
- Hydroxymethyl vs. Halogens : The hydroxymethyl group increases polarity and hydrogen-bonding capacity compared to chlorine substituents in analogs like N-(5-chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide .
Piperazine-Carboxamide Derivatives
Piperazine-carboxamides exhibit conformational flexibility and varied pharmacological activities.
Key Observations :
- Flexibility vs. Rigidity : Piperazine rings (e.g., in A2–A6) adopt chair conformations, enabling diverse hydrogen-bonding interactions, whereas the cyclohexyl group in the target compound may restrict conformational mobility .
- Substituent Effects : Halogenated phenyl groups (e.g., Cl, F) in piperazine-carboxamides enhance lipophilicity and modulate electronic properties, contrasting with the polar hydroxymethyl group in the target compound .
Cyclohexyl-Containing Carboxamides
Cyclohexyl groups are common in carboxamides to balance lipophilicity and solubility.
Key Observations :
- Dual Functional Groups : Compounds like N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide demonstrate the integration of multiple pharmacophores, a strategy that could be applied to optimize the target compound’s activity .
- Phosphorus vs. Nitrogen Systems : Phosphorus-containing cyclohexyl derivatives (e.g., ) exhibit distinct stability profiles compared to nitrogen-based carboxamides .
Biological Activity
N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide, commonly referred to as a Syk kinase inhibitor, has garnered attention in medicinal chemistry due to its unique structural properties and significant biological activities. This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₈N₄O₂
- Molecular Weight : 250.30 g/mol
- IUPAC Name : N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide
This compound functions primarily as an inhibitor of Syk kinase, an enzyme crucial for various cellular signaling pathways. The compound binds to the active site of Syk kinase, obstructing substrate access and consequently inhibiting downstream signaling pathways involved in inflammation and immune responses. This action is particularly relevant in the context of autoimmune diseases and certain cancers where Syk kinase plays a pivotal role.
Inhibition of Syk Kinase
Research indicates that this compound exhibits potent inhibitory effects on Syk kinase activity. This inhibition leads to:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : By inhibiting Syk kinase, the compound may hinder tumor growth and proliferation in certain cancer types.
Case Studies and Research Findings
- In Vitro Studies :
-
Mechanistic Insights :
- The binding affinity of the compound for Syk kinase was characterized using surface plasmon resonance (SPR), revealing a high affinity that correlates with its biological activity. The presence of the hydroxymethyl group enhances hydrogen bonding interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
-
Animal Models :
- In vivo studies using murine models of autoimmune diseases showed that administration of the compound led to reduced symptoms and improved overall health markers, suggesting its potential as a therapeutic agent.
Comparative Analysis
| Compound Name | Target Kinase | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Syk | 0.5 | Anti-inflammatory, anticancer |
| Other Known Inhibitors | Various | Varies | Varies |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Trans-4-Aminocyclohexanol : This is reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired carboxamide.
- Reaction Conditions : The use of coupling reagents and catalysts is essential to facilitate the formation of the carboxamide bond effectively.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Clinical Trials : To evaluate efficacy and safety in human subjects.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity against Syk kinase.
- Exploration of Other Targets : Investigating potential interactions with other kinases or pathways could broaden its therapeutic applications.
Q & A
Q. What are the standard synthetic protocols for N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide?
The compound is typically synthesized via condensation reactions between pyrazinecarboxylic acid derivatives and functionalized cyclohexylamines. Coupling agents such as triphenylphosphite or carbodiimides (e.g., EDCI·HCl) are used to promote amide bond formation. For example, a general procedure involves heating the reactants in anhydrous DMF with HOBt and DIPEA as a base, followed by purification via recrystallization or chromatography . Solvent selection (e.g., PEG 400/water mixtures) and temperature control (e.g., 60°C) are critical for optimizing yield .
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray crystallography for resolving 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry.
- FTIR spectroscopy to identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and hydroxyl (broad peak ~3200–3600 cm⁻¹) .
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation .
Q. What solubility profiles are observed in different solvent systems?
Solubility is temperature- and solvent-dependent. Studies on analogous compounds show increased solubility in polar aprotic solvents (e.g., DMF) and co-solvent systems (e.g., PEG 400 + water). For example, solubility in PEG 400/water mixtures rises with temperature (298.15–338.15 K), following van’t Hoff models . Thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of dissolution are calculated to guide formulation .
Advanced Research Questions
Q. How do halogen bonding interactions influence supramolecular assembly in coordination complexes of this compound?
In mercury(II) complexes derived from pyrazinecarboxamide ligands, halogen bonding (X···N interactions) between halophenyl substituents and pyrazine rings directs crystal packing. Distances are 2.5–9.4% shorter than van der Waals radii sums, with binding energies ranging from -27.86 to -46.15 kJ·mol⁻¹ (DFT calculations). These interactions stabilize specific coordination geometries (e.g., tetrahedral vs. trigonal bipyramidal) and enhance structural predictability for crystal engineering .
Q. What methodologies are used to analyze binding interactions with serum albumin?
- Fluorescence quenching : Static quenching mechanisms are identified via Stern-Volmer plots, with decreasing quenching constants (e.g., 1.27 × 10⁵ to 1.14 × 10⁵ M⁻¹) indicating strong binding to bovine serum albumin (BSA).
- UV-Vis spectroscopy : Hypochromic shifts confirm ground-state complex formation.
- Molecular docking : Reveals preferential binding to BSA subdomains IIA/IIIA, driven by hydrogen bonds and van der Waals forces (binding constants: 2.91 × 10⁵ to 1.29 × 10⁵ M⁻¹) .
Q. How can researchers resolve contradictions in experimental data, such as solubility vs. bioactivity?
Discrepancies often arise from solvent polarity or pH effects. For instance, low aqueous solubility may reduce in vitro bioactivity despite high intrinsic potency. Strategies include:
Q. What computational tools predict the toxicity profile of this compound?
Derek Nexus software evaluates toxicity endpoints (e.g., carcinogenicity, skin sensitization) via rule-based algorithms. For derivatives, predictions at "equivocal" reasoning levels suggest moderate risk, warranting further in vitro assays (e.g., Ames test). Molecular dynamics simulations can also assess metabolite stability and reactive intermediate formation .
Q. How does the hydroxymethyl group on the cyclohexyl ring impact biological activity?
The hydroxymethyl moiety enhances:
- Hydrophilicity : Improves water solubility and bioavailability.
- Hydrogen-bonding capacity : Strengthens interactions with target proteins (e.g., antifungal activity against Candida spp. via binding to lanosterol 14α-demethylase) . Comparative studies with non-hydroxylated analogs show a 2–3-fold increase in MIC values for microbial strains .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
